molecular formula C15H18N4O2S2 B12223715 4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine

4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12223715
M. Wt: 350.5 g/mol
InChI Key: KQJMBLCZYZTVJD-UHFFFAOYSA-N
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Description

4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex heterocyclic compound that incorporates both thiazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves the annulation of a thiazole ring to a pyridine derivative. This can be achieved through various synthetic routes, including the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce alkyl or aryl groups onto the heterocyclic rings .

Scientific Research Applications

4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to its unique combination of thiazole and pyridine rings, which may confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C15H18N4O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H18N4O2S2/c20-14(18-4-7-22-8-5-18)12-10-19(3-6-21-12)15-17-11-9-16-2-1-13(11)23-15/h1-2,9,12H,3-8,10H2

InChI Key

KQJMBLCZYZTVJD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=NC3=C(S2)C=CN=C3)C(=O)N4CCSCC4

Origin of Product

United States

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